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molecular formula C9H10O2S B186766 methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate CAS No. 353269-02-0

methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No. B186766
M. Wt: 182.24 g/mol
InChI Key: MFMSWHJIFIRYNO-UHFFFAOYSA-N
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Patent
US09067948B2

Procedure details

To a 100-mL round-bottom flask containing a solution of 2-chlorocyclopent-1-ene-1-carbaldehyde (1.2 g, 9.19 mmol, 1.00 equiv) and methyl 2-sulfanylacetate (1.17 g, 11.02 mmol, 1.20 equiv) in pyridine (10 mL) was added triethylamine (2 mL) dropwise at 0° C. The resulting solution was stirred for 1 h at room temperature. The reaction was then quenched by the addition of 2 mL of 48% aqueous KOH solution and diluted with 100 mL of water. The resulting solution was extracted with 3×100 mL of ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum to give 1.3 g (78%) of methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate as a yellow solid. MS (ES): m/z 183 (M+H)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH2:6][CH2:5][CH2:4][C:3]=1[CH:7]=O.[SH:9][CH2:10][C:11]([O:13][CH3:14])=[O:12].C(N(CC)CC)C>N1C=CC=CC=1>[S:9]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:7][C:3]2[CH2:4][CH2:5][CH2:6][C:2]1=2

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
ClC1=C(CCC1)C=O
Name
Quantity
1.17 g
Type
reactant
Smiles
SCC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 2 mL of 48% aqueous KOH solution
ADDITION
Type
ADDITION
Details
diluted with 100 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×100 mL of ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C=C1C(=O)OC)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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